molecular formula C23H26F2N4O2 B2447750 N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922014-24-2

N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2447750
CAS RN: 922014-24-2
M. Wt: 428.484
InChI Key: FJWTUFTYUXBPBP-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H26F2N4O2 and its molecular weight is 428.484. The purity is usually 95%.
BenchChem offers high-quality N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric hydrovinylation methods have been developed to convert 1-methylenetetralines into 3,3-disubstituted oxindoles and subsequently to pyrrolidinoindolines, which are useful for the syntheses of enantiopure benzomorphans. This process could be relevant for the synthesis of complex molecules including N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide or its analogs (H. Lim & T. V. RajanBabu, 2011).

Organocatalytic Approaches

  • Enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] is described, highlighting a rapid synthesis method for derivatives with high enantiopurity and structural diversity. Such methodologies could be adapted for the synthesis of structurally complex and biologically active compounds including the mentioned oxalamide (Xiao-Hua Chen et al., 2009).

Molecular Interaction Studies

  • Research on molecular interactions of antagonists with receptors, such as the study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, could provide a framework for understanding how compounds like N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide interact at a molecular level with biological targets (J. Shim et al., 2002).

Glycolic Acid Oxidase Inhibitors

  • Studies on inhibitors of glycolic acid oxidase, including novel derivatives, could provide insights into the potential biochemical or therapeutic applications of related compounds, suggesting a research avenue for exploring the biological activity of N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide or its derivatives (C. Rooney et al., 1983).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N4O2/c1-28-11-8-16-12-15(4-7-20(16)28)21(29-9-2-3-10-29)14-26-22(30)23(31)27-19-6-5-17(24)13-18(19)25/h4-7,12-13,21H,2-3,8-11,14H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWTUFTYUXBPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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